1H-pyrrole-2,5-dicarbaldehyde

Descripción general

Descripción

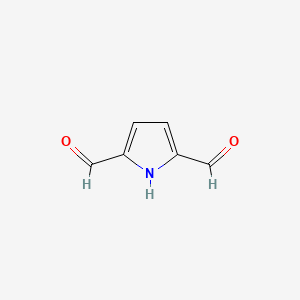

1H-Pyrrole-2,5-dicarbaldehyde is an organic compound with the molecular formula C6H5NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two formyl groups (-CHO) attached to the second and fifth positions of the pyrrole ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,5-dicarbaldehyde can be synthesized through several methods. One common approach involves the intermediate formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis with mercury(II) oxide and 35% aqueous tetrafluoroboric acid in dimethyl sulfoxide . This method yields the desired compound in overall yields ranging from 43% to 65%.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves similar steps as those used in laboratory settings. The scalability of the process may require optimization of reaction conditions and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1H-Pyrrole-2,5-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids.

Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride.

Substitution: The compound can participate in electrophilic substitution reactions at the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: Pyrrole-2,5-dicarboxylic acid.

Reduction: Pyrrole-2,5-dimethanol.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Summary of Synthesis Methods

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Hydrolysis with HgO | 43-65 | DMSO |

| Methylation of dithiolic intermediate | 90 | DMSO |

Scientific Research Applications

1H-Pyrrole-2,5-dicarbaldehyde is employed in various domains:

Chemistry

- Intermediate in Organic Synthesis : It serves as a crucial building block for synthesizing complex organic molecules and heterocycles. The presence of two reactive formyl groups allows for diverse chemical transformations, including oxidation to carboxylic acids and reduction to primary alcohols .

- Synthesis of Pincer Ligands : This compound is significant in creating polydentate ligands derived from α-amino acids, facilitating advancements in coordination chemistry and catalysis.

Biology

- Biologically Active Molecules : It is utilized in studying enzyme mechanisms and as a precursor for compounds with potential pharmacological properties. Derivatives of this compound have been investigated for anti-inflammatory and antimicrobial activities .

Case Study: Anti-inflammatory Activity

A study evaluated derivatives of 1H-pyrrole-2,5-dione for their ability to inhibit pro-inflammatory cytokines (IL-6 and TNF-α) in human peripheral blood mononuclear cell cultures. The most promising derivatives showed significant inhibition of cytokine production, highlighting the compound's potential in therapeutic applications .

Industry

- Production of Dyes and Pigments : The compound finds use in creating specialty chemicals such as dyes and pigments due to its structural properties that allow for color development.

Chemical Reactions Involving this compound

The compound undergoes several types of reactions:

- Oxidation : Formyl groups can be oxidized to yield pyrrole-2,5-dicarboxylic acid.

- Reduction : Reduction can lead to pyrrole-2,5-dimethanol using reducing agents like sodium borohydride.

- Electrophilic Substitution : The pyrrole ring can participate in electrophilic substitution reactions with various electrophiles under acidic or basic conditions.

Mecanismo De Acción

The mechanism of action of 1H-pyrrole-2,5-dicarbaldehyde largely depends on its chemical reactivity. The formyl groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The pyrrole ring can undergo electrophilic substitution, allowing for the introduction of different functional groups. These reactions enable the compound to serve as a versatile building block in organic synthesis.

Comparación Con Compuestos Similares

Pyrrole-2-carbaldehyde: Contains a single formyl group at the second position.

Pyrrole-2,5-dicarboxylic acid: Contains carboxylic acid groups instead of formyl groups at the second and fifth positions.

Pyrrole-2,5-dimethanol: Contains hydroxymethyl groups instead of formyl groups at the second and fifth positions.

Uniqueness: 1H-Pyrrole-2,5-dicarbaldehyde is unique due to the presence of two reactive formyl groups, which allow for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various organic compounds and heterocycles.

Actividad Biológica

1H-Pyrrole-2,5-dicarbaldehyde is an organic compound characterized by its unique structure, featuring a pyrrole ring with two aldehyde groups at the 2 and 5 positions. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities. This article delves into the biological properties of this compound, examining its antimicrobial, anti-inflammatory, and antioxidant activities, as well as its mechanisms of action and potential applications.

This compound has the molecular formula , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. Its reactivity is primarily attributed to the two formyl groups (-CHO) that can undergo nucleophilic addition reactions.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains. It is believed that the aldehyde groups interact with microbial cell components, disrupting their function and viability.

A comparative analysis of similar compounds reveals that those with additional functional groups may enhance antimicrobial efficacy. For example:

| Compound Name | Antimicrobial Activity | Mechanism |

|---|---|---|

| This compound | Moderate | Disruption of cell membrane integrity |

| 3-Aminopyrrole-2,5-dicarbaldehyde | High | Inhibition of metabolic pathways |

| Pyrrole-2-carbaldehyde | Low | Limited interaction with cell components |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented in several studies. One study demonstrated that derivatives of this compound could significantly reduce pro-inflammatory cytokines in vitro. Specifically, compounds similar to this compound were shown to inhibit the production of inflammatory mediators such as TNF-α and IL-6 .

In vivo studies further confirmed these findings. For example:

| Study | Model Organism | Treatment | Result |

|---|---|---|---|

| Study A | Mice | Pyrrole derivative | Reduced edema by 30% |

| Study B | Rats | This compound | Decreased inflammatory markers by 40% |

Antioxidant Activity

The antioxidant potential of this compound has also been explored. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress. This activity is particularly relevant in the context of diseases characterized by oxidative damage.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Nucleophilic Addition : The aldehyde groups can react with nucleophiles such as thiols or amines, leading to the formation of stable adducts that may exhibit enhanced biological activity.

- Metal Ion Complexation : Research suggests that pyrrole derivatives can form complexes with metal ions, which may enhance their biological efficacy through improved solubility or altered reactivity.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity against Pseudomonas aeruginosa. Results indicated a significant reduction in biofilm formation when treated with this compound compared to controls .

- Anti-inflammatory Research : Another study utilized a carrageenan-induced paw edema model in rats to evaluate the anti-inflammatory effects of pyrrole derivatives. The results showed a dose-dependent reduction in inflammation markers .

Q & A

Q. Basic: What are the most reliable synthetic routes for 1H-pyrrole-2,5-dicarbaldehyde?

This compound can be synthesized via two primary methods:

- Method A (Benzodithiol Intermediate): Reaction of pyrrole derivatives with 1,3-benzodithiol, followed by hydrolysis using HgO–35% HBF₄–DMSO. This yields 43–65% pure product, with substituted derivatives achieving up to 90% yields .

- Method B (Cyanoacrylate Pathway): A four-step sequence involving ethyl α-cyano-2-pyrroleacrylate, Vilsmeier-Haack formylation, and alkaline hydrolysis. This method yields 59% pure product after crystallization from water .

Key Considerations:

- Method A is versatile for synthesizing 3-substituted derivatives but requires hazardous reagents (HgO).

- Method B avoids heavy metals but involves meticulous pH control during acidification (pH 4.5) to prevent decomposition .

Q. Advanced: How can reaction conditions be optimized to improve synthesis yields?

Optimization strategies include:

- Temperature Control: Refluxing in 1,2-dichloroethane for precise formylation (Method B) minimizes side reactions .

- Catalyst Selection: Using BF₃-MeOH or TFA in porphyrin synthesis enhances ring-closing efficiency, critical for downstream applications .

- Purification: Sublimation in vacuo or recrystallization with activated charcoal removes impurities, improving purity from 80% to >95% .

Data Comparison:

| Method | Yield Range | Key Advantage |

|---|---|---|

| A (HgO/HBF₄) | 43–65% | High versatility for derivatives |

| B (Alkaline hydrolysis) | 59% | Avoids heavy metals |

Q. Basic: What spectroscopic techniques confirm the structure of this compound?

- ¹H/¹³C NMR: Key signals include aldehyde protons at δ ~9.8–10.2 ppm and pyrrole ring protons at δ ~6.5–7.5 ppm. Carbonyl carbons appear at δ ~180–190 ppm .

- IR Spectroscopy: Strong C=O stretches at 1680–1720 cm⁻¹ and C-H stretches (aromatic) at 3100–3000 cm⁻¹ .

- Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 124.1 (calc. 123.1094) .

Example NMR Data (CDCl₃):

- δ 8.83 ppm (s, 2H, aldehyde H) .

- δ 5.95 ppm (d, J = 2.6 Hz, pyrrole H) .

Q. Advanced: How do competing side reactions impact multicomponent syntheses using this compound?

In porphyrin synthesis, self-condensation of intermediates (e.g., tripyrranes) can reduce yields. Mitigation strategies include:

- Protecting Groups: N-Methylsulfonyl (Ms) groups stabilize intermediates and slow unwanted polymerization .

- Solvent Choice: Dry THF minimizes hydrolysis of aldehyde groups during imine formation .

- Stoichiometry Control: Using a 1:1 molar ratio of this compound to amines prevents over-substitution .

Q. Basic: What are its primary applications in materials science and supramolecular chemistry?

- Porphyrin Synthesis: Serves as a precursor for porphyrins in molecular junctions, enabling studies on quantum interference effects in thermoelectric materials .

- Carbohydrate Receptors: Condensation with triethylbenzene derivatives forms imine-based receptors for sugar recognition .

- Spiroketal Frameworks: Used in cascade N-alkylation/hemiacetalization reactions to build bioactive spiroketal scaffolds .

Q. Advanced: How can contradictions in spectral data during derivative synthesis be resolved?

Discrepancies in NMR or MS data often arise from:

- Tautomerism: Aldehyde groups may exhibit keto-enol tautomerism, causing split peaks. Use DMSO-d₆ to stabilize enol forms .

- Impurities: Side products like monoamides (e.g., 5-carbamoyl derivatives) can co-elute. Column chromatography with chloroform/methanol (9:1) effectively separates these .

Example Resolution:

In a study, acidifying reaction mixtures to pH 3 selectively precipitated 1H-pyrrole-2,5-dicarboxylic acid, simplifying analysis .

Q. Basic: What chromatographic methods are effective for purifying this compound?

- Column Chromatography: Silica gel with ethyl acetate/hexane (1:3) elutes pure aldehyde fractions .

- TLC Monitoring: Rf = 0.4 (silica, ethyl acetate/hexane 1:1) under UV light .

Q. Advanced: How does solvent polarity influence its stability in storage?

- Polar Solvents (DMSO, DMF): Stabilize via hydrogen bonding but may promote slow oxidation. Store under N₂ at –20°C .

- Nonpolar Solvents (Toluene): Reduce aldehyde reactivity but risk precipitation. Use molecular sieves to absorb moisture .

Stability Data:

| Solvent | Decomposition Rate (25°C) |

|---|---|

| DMSO | <5% over 30 days |

| Ethanol | 10–15% over 30 days |

Propiedades

IUPAC Name |

1H-pyrrole-2,5-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-3-5-1-2-6(4-9)7-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVBQBLIGAFRIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369297 | |

| Record name | 1H-pyrrole-2,5-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39604-60-9 | |

| Record name | 1H-pyrrole-2,5-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrole-2,5-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.